molecular formula C13H16N2O3 B14227999 3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- CAS No. 827612-83-9

3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-

Cat. No.: B14227999
CAS No.: 827612-83-9
M. Wt: 248.28 g/mol
InChI Key: UKCJZGIJDOLOQJ-JTQLQIEISA-N
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Description

3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- can be achieved through several synthetic routes. One common method involves the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehyde . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)- apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .

Properties

CAS No.

827612-83-9

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(3S)-1-(phenylcarbamoyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c16-12(17)10-5-4-8-15(9-10)13(18)14-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,18)(H,16,17)/t10-/m0/s1

InChI Key

UKCJZGIJDOLOQJ-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)NC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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